molecular formula C19H22N2O3 B11185109 4,4,9-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,9-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11185109
M. Wt: 326.4 g/mol
InChI Key: DPUNZUAVZCUHQO-UHFFFAOYSA-N
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Description

4,4,9-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyrroloquinoline core fused with a morpholinomethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,9-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common method involves the reaction of substituted 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with morpholinomethyl reagents under refluxing conditions in methanol . The reaction conditions often require the presence of a base, such as sodium methoxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

4,4,9-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core, potentially leading to different pharmacologically active compounds.

    Substitution: The compound can participate in substitution reactions, particularly at the morpholinomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

4,4,9-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,4,9-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 4,4,9-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione apart is its unique combination of a pyrroloquinoline core with a morpholinomethyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

5,11,11-trimethyl-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C19H22N2O3/c1-12-4-5-14-13(11-20-6-8-24-9-7-20)10-19(2,3)21-16(14)15(12)17(22)18(21)23/h4-5,10H,6-9,11H2,1-3H3

InChI Key

DPUNZUAVZCUHQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CN4CCOCC4

Origin of Product

United States

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